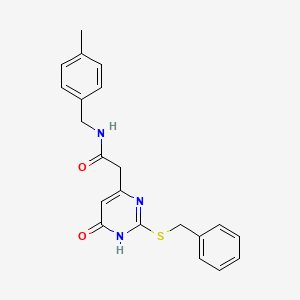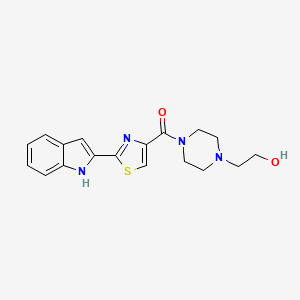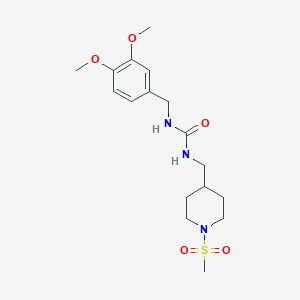![molecular formula C23H26Cl2N2OS2 B2679826 2,6-Di(tert-butyl)-4-{5-[(3,4-dichlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzenol CAS No. 478063-38-6](/img/structure/B2679826.png)
2,6-Di(tert-butyl)-4-{5-[(3,4-dichlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Di(tert-butyl)-4-{5-[(3,4-dichlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzenol is a complex organic compound known for its unique structural features and diverse applications. This compound belongs to the class of thiadiazoles, which are heterocyclic compounds containing sulfur and nitrogen atoms. The presence of tert-butyl groups and a dichlorobenzyl moiety enhances its stability and reactivity, making it valuable in various scientific and industrial fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di(tert-butyl)-4-{5-[(3,4-dichlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzenol typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions. This step forms the core 1,3,4-thiadiazole structure.
Attachment of the Dichlorobenzyl Group: The 3,4-dichlorobenzyl group is introduced via a nucleophilic substitution reaction, where the thiadiazole is treated with 3,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.
Introduction of the Phenol Group: The phenol group is incorporated through a coupling reaction, often using a palladium-catalyzed cross-coupling method like the Suzuki or Heck reaction.
Addition of Tert-Butyl Groups: The tert-butyl groups are added via Friedel-Crafts alkylation, where the phenol derivative is treated with tert-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
Oxidation: The phenolic group in the compound can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: The dichlorobenzyl group can be reduced to form the corresponding benzyl alcohol or hydrocarbon.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Bases such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Benzyl alcohols or hydrocarbons.
Substitution: Various substituted thiadiazoles depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, it serves as a probe to study enzyme interactions and inhibition, particularly those involving sulfur-containing compounds.
Medicine
Industry
Industrially, it is used in the production of advanced materials, including polymers and coatings, where its stability and reactivity are advantageous.
作用機序
The compound exerts its effects primarily through interactions with biological targets such as enzymes and receptors. The thiadiazole ring can form strong interactions with metal ions in enzyme active sites, inhibiting their activity. The dichlorobenzyl group enhances lipophilicity, allowing the compound to penetrate cell membranes more effectively.
類似化合物との比較
Similar Compounds
2,6-Di(tert-butyl)-4-methylphenol (BHT): A simpler antioxidant used in food and cosmetics.
4-(3,4-Dichlorophenyl)-1,3-thiazole: Another heterocyclic compound with antimicrobial properties.
2,6-Di(tert-butyl)-4-{5-[(3,4-dichlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}phenol: A closely related compound with similar structural features.
Uniqueness
2,6-Di(tert-butyl)-4-{5-[(3,4-dichlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzenol stands out due to its combination of a thiadiazole ring, dichlorobenzyl group, and tert-butyl groups, which confer unique chemical and biological properties not found in simpler analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
IUPAC Name |
2,6-ditert-butyl-4-[5-[(3,4-dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26Cl2N2OS2/c1-22(2,3)15-10-14(11-16(19(15)28)23(4,5)6)20-26-27-21(30-20)29-12-13-7-8-17(24)18(25)9-13/h7-11,28H,12H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWJSVWWLKLHND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=NN=C(S2)SCC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26Cl2N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![propyl 4-({7-[(dimethylcarbamoyl)oxy]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2679747.png)
![(2S)-2-[3-(Methoxymethyl)phenyl]propanoic acid](/img/structure/B2679748.png)
![4-bromo-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2679752.png)
![[2-(1,1-Difluoroethyl)pyridin-4-yl]methanamine](/img/structure/B2679753.png)





![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2679763.png)

![N-(4-methoxyphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2679765.png)

